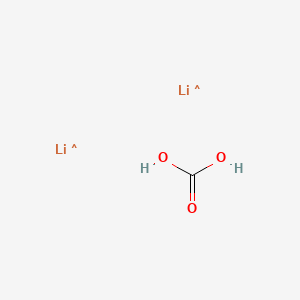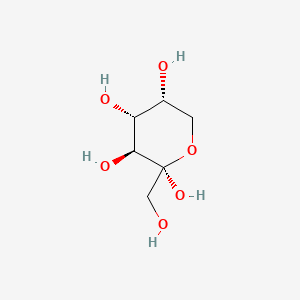
alpha-D-fructopyranose
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1. Interaction with Yeast Hexokinase
Research by A. Gottschalk (1945) in "Nature" discusses the interaction of beta d-fructopyranose with baker's yeast. The study highlights that while beta d-fructopyranose is unfermentable, alpha d-glucose is fermented at expected rates. This implies a specific interaction of alpha-D-fructopyranose with yeast hexokinase.
2. Structural Chemistry in Compounds
V. Mossine, C. Barnes, and T. Mawhinney (2009) in "Carbohydrate research" investigated N-(1-deoxy-beta-D-fructopyranos-1-yl)-N-allylaniline, finding an equilibrium of different forms of the carbohydrate including alpha-pyranose and beta-pyranose. Their work, available here, reveals insights into the structural chemistry of fructose derivatives.
3. Influence on Crystallization Processes
The research by A. Flood, M. Johns, and E. T. White (1996) in "Carbohydrate Research" studied the mutarotation of d-fructose in aqueous-ethanolic solutions and its influence on crystallization. They found the tautomeric composition of d-fructose, including beta-d-fructopyranose, affects the crystallization of sugar.
4. Applications in Cariology
A study on leucrose, involving alpha-D-fructopyranose, by S. Ziesenitz, G. Siebert, and T. Imfeld (1989) in "Caries research" assessed its potential as a noncariogenic sugar substitute, indicating applications in dental health.
5. Role as a Chiral Building Block
In "Carbohydrate research," S. Andersen et al. (2002) discussed the use of 1,5-anhydro-D-fructose, related to alpha-D-fructopyranose, as a versatile chiral building block for the synthesis of biologically active compounds.
6. Enzymatic Reactions in Biochemistry
M. Skoog and G. Johansson (1993) in "Analytica Chimica Acta" studied the enzymatic reactions of d-fructose, including beta-fructopyranose, in a reactor with immobilized hexokinase. The study, available here, contributes to understanding the biochemical processes involving alpha-D-fructopyranose.
7. Glycosylation and Spiroketalization Chemistry
Research by E. Kaji et al. (2006) in "Heterocycles" on the stereoselective synthesis of alpha-D-Fructopyranose β-D-fructopyranose-1,2':2,1'-dianhydride showcases its application in complex chemical synthesis processes.
8. Use in Synthesis of Novel Oligosaccharides
A study on the synthesis of novel oligosaccharides from leucrose by an alpha-glucosidase by T. Anindyawati et al. (1995) in "Bioscience, biotechnology, and biochemistry" highlights the role of alpha-D-fructopyranose in producing unique oligosaccharides.
9. Nutritional Assessments and Sugar Substitutes
In "The Journal of nutrition," S. Ziesenitz et al. (1989) conducted nutritional assessments of leucrose, involving alpha-D-fructopyranose, as a sugar substitute, indicating its dietary applications.
10. Biophysical Studies in Disease Research
R. Klement et al. (2016) in "Biophysical Journal" conducted molecular dynamics simulations of alpha-synuclein, using force fields including alpha-D-fructopyranose. This research, accessible here, is significant in understanding Parkinson's disease.
Eigenschaften
IUPAC Name |
(2S,3S,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDRXBCSQODPBY-ZXXMMSQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]([C@@](O1)(CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-D-fructopyranose | |
CAS RN |
10489-81-3 | |
| Record name | alpha-D-Fructopyranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010489813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .ALPHA.-D-FRUCTOPYRANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRW11KHO3D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



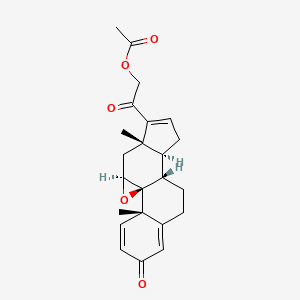
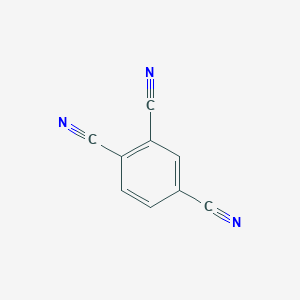

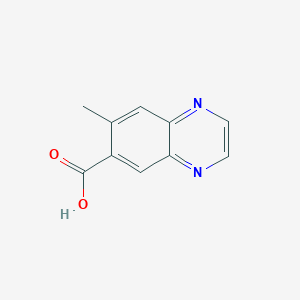
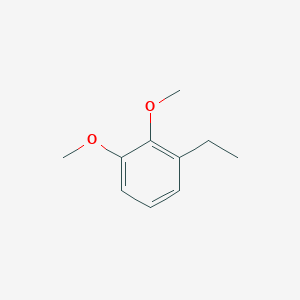
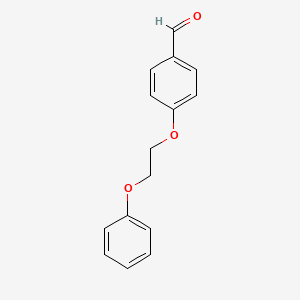


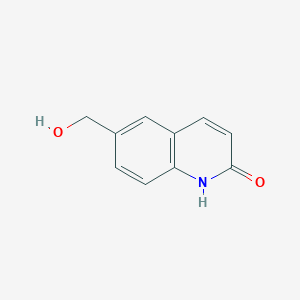

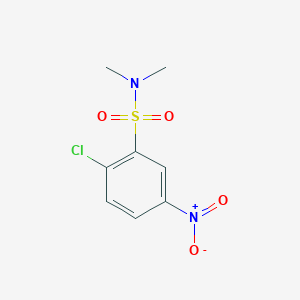
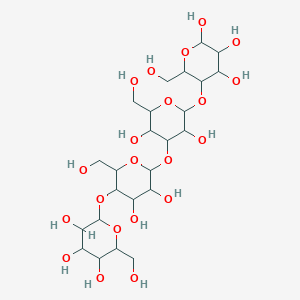
![(R)-1-(6,7-Dihydro-5H-benzo[6,7]cyclohepta[1,2-C]pyridazin-3-YL)-N3-(7-(pyrrolidin-1-YL)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-YL)-1H-1,2,4-triazole-3,5-diamine](/img/structure/B3045254.png)
